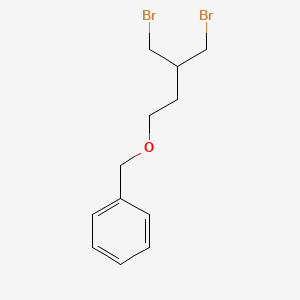

((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene

説明

((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene is a brominated aromatic ether characterized by a benzene ring linked to a butoxy chain. The butoxy chain features a bromine atom at the 4-position and a bromomethyl (-CH2Br) group at the 3-position. This structure confers dual reactivity at the bromine and bromomethyl sites, making the compound valuable in synthetic chemistry, particularly in crosslinking reactions and polymer synthesis.

The compound’s molecular formula is C12H15Br2O, with an approximate molecular weight of 333.96 g/mol. Its reactivity is driven by the electrophilic bromine atoms, which facilitate nucleophilic substitutions or elimination reactions. Potential applications include serving as a bifunctional intermediate in polymer chemistry, organic electronics, or pharmaceutical precursors, though specific uses require further experimental validation.

特性

分子式 |

C12H16Br2O |

|---|---|

分子量 |

336.06 g/mol |

IUPAC名 |

[4-bromo-3-(bromomethyl)butoxy]methylbenzene |

InChI |

InChI=1S/C12H16Br2O/c13-8-12(9-14)6-7-15-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

InChIキー |

WTULWQLZAOUHAL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COCCC(CBr)CBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene typically involves multiple steps:

Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to form bromobenzene.

Formation of Butoxy Group: The bromobenzene undergoes a nucleophilic substitution reaction with 4-bromo-3-(bromomethyl)butanol to form the desired product. This step may require a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for ((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

化学反応の分析

Types of Reactions

((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene can undergo various types of chemical reactions:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Products such as amines or thiols.

Oxidation: Products such as alcohols or ketones.

Reduction: Products such as the corresponding alkane.

科学的研究の応用

((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of polymers and other materials with specific properties.

Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

作用機序

The mechanism of action of ((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene involves its ability to undergo various chemical reactions. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of different functional groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the butoxy group.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between ((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene and analogous compounds:

Reactivity and Application Insights

- Dual Bromine Reactivity: The target compound’s bromomethyl group and terminal bromine enable sequential or simultaneous substitutions, distinguishing it from mono-brominated analogs like [(4-Bromo-3-methylbutoxy)methyl]benzene . This property aligns with materials science applications, such as the synthesis of crosslinked polymers (e.g., OPCBMMB in ), where bifunctional bromine sites enhance network formation .

- Steric and Electronic Effects : Branched analogs like (4-Bromo-2-methylbutan-2-yl)benzene exhibit reduced reactivity due to steric hindrance, whereas linear-chain bromides (e.g., (4-Bromobutyl)benzene) prioritize alkylation reactions .

- Ester vs. Ether Linkages : Methyl 4-bromo-3-(bromomethyl)benzoate’s ester group introduces polarity and conjugation, favoring electrophilic aromatic substitution over the ether-linked target compound’s nucleophilic pathways .

Research Findings and Industrial Relevance

- Polymer Chemistry: Bromomethylated compounds are critical in synthesizing conductive polymers (e.g., P3HT blends in ). The target compound’s dual bromine atoms could improve charge transport in organic electronics by enabling tighter crosslinking compared to mono-brominated derivatives .

- Pharmaceutical Intermediates : Bromomethyl groups in compounds like Methyl 4-bromo-3-(bromomethyl)benzoate are leveraged in drug synthesis (e.g., kinase inhibitors). The target compound’s ether linkage may enhance metabolic stability relative to ester-based analogs .

- Thermal and Solubility Properties : Ether-linked brominated compounds generally exhibit higher thermal stability but lower solubility in polar solvents compared to ester derivatives. This trade-off influences their suitability in specific reactions .

生物活性

The compound ((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene , also known by its CAS number 1393688-68-0, is a halogenated organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

- IUPAC Name: ((4-bromo-3-(bromomethyl)butoxy)methyl)benzene

- Molecular Formula: CHBrO

- Molecular Weight: 336.07 g/mol

- Purity: 95%

Structural Features

The compound features a brominated benzene ring with a butoxy side chain, which is significant for its reactivity and interaction with biological systems.

Research indicates that halogenated compounds like ((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene can interact with various biological targets:

- Enzyme Inhibition : Compounds containing bromine have been shown to inhibit specific enzymes involved in cell signaling pathways, such as ERK1/2 kinases, which are crucial in cancer progression .

- Antimicrobial Properties : The presence of halogens can enhance the antimicrobial activity of organic compounds, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Activity

A study explored the effects of brominated compounds on cancer cell lines, revealing that ((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene exhibited cytotoxic effects against various cancer types. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of halogenated compounds, including ((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria .

Biological Activity Overview

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibition of ERK1/2 kinases | |

| Anticancer Activity | Cytotoxicity in cancer cell lines | |

| Antimicrobial Effects | Significant inhibition of bacteria |

Pharmacological Characterization

Pharmacological studies have indicated that ((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene can serve as a lead compound for developing new therapeutic agents targeting specific pathways in cancer and infectious diseases.

Future Directions

Further research is warranted to explore:

- The full spectrum of biological activities.

- Structure-activity relationships to optimize efficacy.

- Potential side effects and toxicity profiles in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。